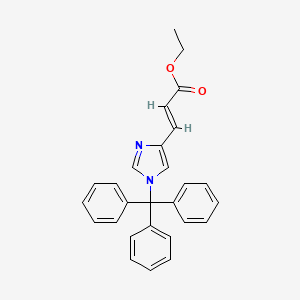

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate” is a chemical compound with the linear formula C25H20N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate” is characterized by a linear formula of C25H20N2O2 . The compound has a molecular weight of 380.45 .Applications De Recherche Scientifique

Polymer Synthesis and Modification

- Polymer Synthesis : The synthesis and characterization of polymers such as poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) have been explored using free radical and anionic polymerization methods. These polymers are noted for their moderate dispersity and potential for further modification into various polyelectrolytes, demonstrating the compound's utility in creating highly substituted polymer materials with adjustable properties (Rössel et al., 2017).

Chemical Reactions and Synthesis

- Reactive Extraction : A study on 2-Ethylhexyl acrylate (2-EHA), using imidazole and p-toluenesulfonamide in a deep eutectic solvent, highlights the compound's role in enhancing esterification processes for polymer industry applications (Wang et al., 2020).

- Imidazole-fused Benzodiazocines Synthesis : The compound has been utilized in the synthesis of imidazole-fused benzodiazocines, showcasing its versatility in organic synthesis for producing complex heterocyclic systems (Mishra & Batra, 2010).

Materials Science and Applications

- Corrosion Inhibition : Research on similar imidazole derivatives has explored their application as corrosion inhibitors for metals, suggesting potential protective uses for compounds like "(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate" in metal surface treatments (Zhang Zhe et al., 2009).

Advanced Materials

- Enhanced Oil Recovery : The synthesis of novel acrylamide-based copolymers incorporating imidazoline derivatives and sulfonate highlights the compound's role in creating materials with improved thickening property, shear stability, and salt-tolerance, indicating its significance in enhanced oil recovery technologies (Gou et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “1-(1-Trityl-1H-iMidazol-4-yl)-ethanol”, suggests that it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials .

Propriétés

IUPAC Name |

ethyl (E)-3-(1-tritylimidazol-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2/c1-2-31-26(30)19-18-25-20-29(21-28-25)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21H,2H2,1H3/b19-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIZYQXKZWPEES-VHEBQXMUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)

![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)

![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2816017.png)

![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)

![Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2816024.png)

![2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2816027.png)